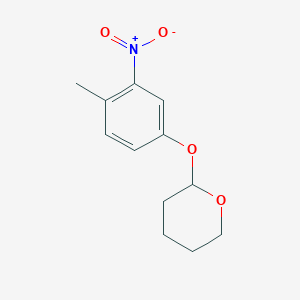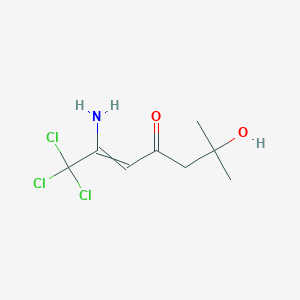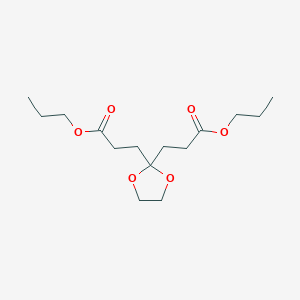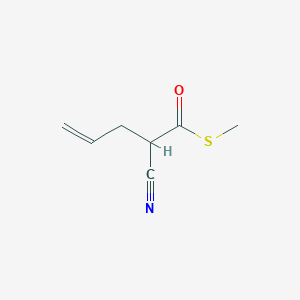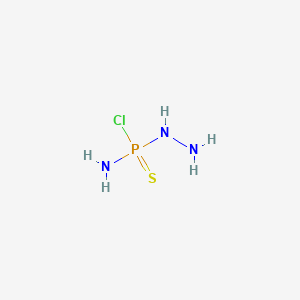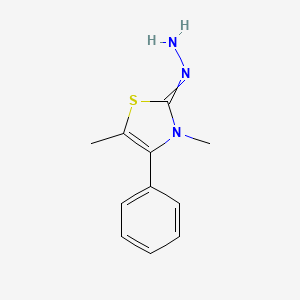
2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole typically involves the reaction of thiosemicarbazones with 4-thiazolidinones . The reaction conditions often include the use of solvents like toluene and DMF (dimethylformamide) in a specific ratio, such as 25:1 . The reaction may also involve the use of catalysts and specific temperature conditions to facilitate the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.
化学反応の分析
Types of Reactions
2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学的研究の応用
2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole has several scientific research applications:
作用機序
The mechanism of action of 2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-Hydrazinylidene-3,5-dimethyl-4-phenyl-2,3-dihydro-1,3-thiazole is unique due to its specific hydrazinylidene and phenyl substitutions on the thiazole ring. These substitutions confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
特性
CAS番号 |
138485-20-8 |
|---|---|
分子式 |
C11H13N3S |
分子量 |
219.31 g/mol |
IUPAC名 |
(3,5-dimethyl-4-phenyl-1,3-thiazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C11H13N3S/c1-8-10(9-6-4-3-5-7-9)14(2)11(13-12)15-8/h3-7H,12H2,1-2H3 |
InChIキー |
PENQGLCVGJZDDQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=NN)S1)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)
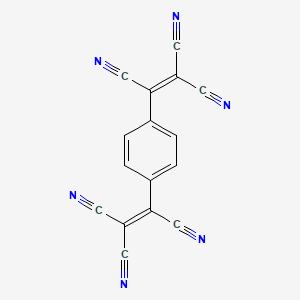
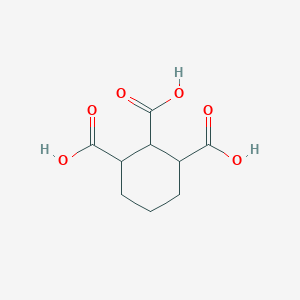
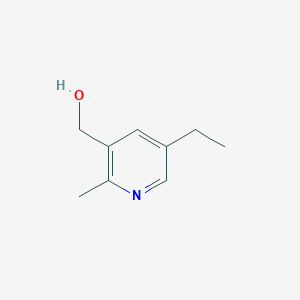

![Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate](/img/structure/B14284912.png)
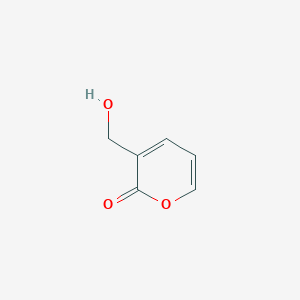
![1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride](/img/structure/B14284916.png)
